3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole
Overview
Description
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is a fluorinated pyrazole derivative. Compounds in this class are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated alkyl halides and pyrazole precursors.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
Catalysts: Catalysts such as palladium or copper complexes may be employed to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Automation and process optimization are key to achieving cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing properties.
Material Science: Incorporated into polymers to enhance thermal and chemical stability.
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Biological Probes: Used in the development of fluorinated probes for imaging and diagnostic applications.
Industry
Coatings: Applied in coatings to provide resistance to chemicals and extreme temperatures.
Electronics: Utilized in the production of high-performance electronic components.
Mechanism of Action
The mechanism by which 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole exerts its effects is largely dependent on its chemical structure. The perfluorinated alkyl groups provide hydrophobicity and resistance to degradation, while the pyrazole ring can interact with various molecular targets. These interactions can modulate biological pathways or enhance material properties.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
- Trifluoromethylpyrazole Derivatives
Uniqueness
Compared to similar compounds, 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole offers a unique combination of thermal stability, chemical resistance, and hydrophobicity. These properties make it particularly valuable in applications requiring extreme conditions.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15HF25N2O/c16-5(17,8(23,24)10(27,28)11(29,30)13(33,34)15(38,39)40)2-1-3(7(20,21)22)42(41-2)4(43)6(18,19)9(25,26)12(31,32)14(35,36)37/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKXCKMNOVUDAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15HF25N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.